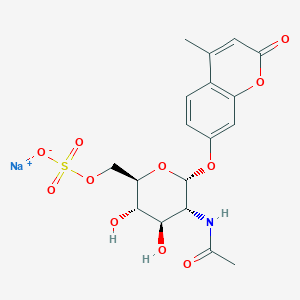
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is a biochemical reagent used primarily in scientific research. It is known for its fluorogenic properties, making it a valuable tool in various biochemical assays. The compound has a molecular formula of C18H20NNaO11S and a molecular weight of 497.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes sulfonation to introduce the sulfo group. This is followed by glycosylation with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt primarily undergoes hydrolysis reactions. It is a substrate for various glycosidases, which cleave the glycosidic bond to release 4-methylumbelliferone .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as hexosaminidase A.
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stability under standard conditions.
Major Products
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent molecule that can be easily detected and quantified .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of glycosidase activity in biological samples.
Mecanismo De Acción
The compound acts as a substrate for glycosidases, particularly hexosaminidase A. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the hydrolysis of these bonds by the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used in similar assays.
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide: Used for detecting N-acetyl-beta-D-glucosaminidase activity.
4-Methylumbelliferyl-7-(6-sulfo-2-acetamido-2-deoxy-beta-D-glucopyranoside) sodium salt: A closely related compound with similar applications.
Uniqueness
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is unique due to its specific structure, which allows it to be a substrate for a distinct set of glycosidases. Its sulfo group enhances its solubility and stability, making it particularly useful in aqueous assays .
Propiedades
Número CAS |
153484-08-3 |
|---|---|
Fórmula molecular |
C₁₈H₂₀NNaO₁₁S |
Peso molecular |
481.41 |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |
Sinónimos |
7-[[2-(Acetylamino)-2-deoxy-6-O-sulfo-α-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one Monosodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


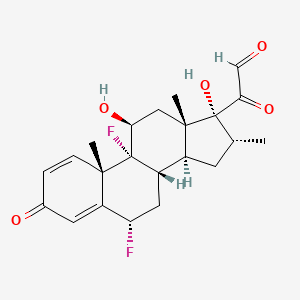
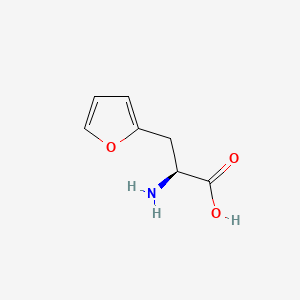
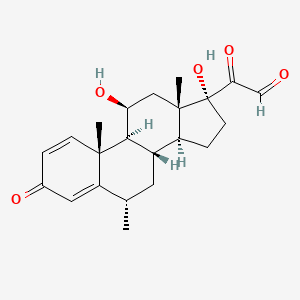

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)


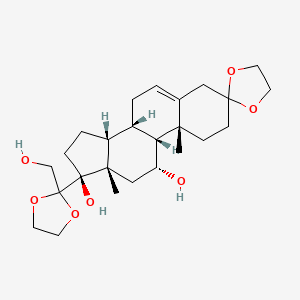
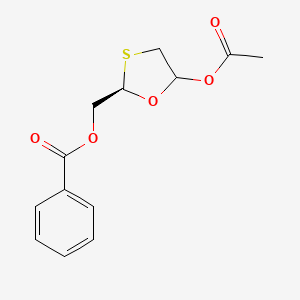
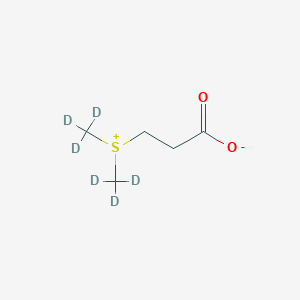
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
